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molecular formula C11H12N2O4 B8616115 4-(3-Methyl-4-nitrophenyl)morpholin-3-one

4-(3-Methyl-4-nitrophenyl)morpholin-3-one

Cat. No. B8616115
M. Wt: 236.22 g/mol
InChI Key: JJRFBGIAVNATPY-UHFFFAOYSA-N
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Patent
US07687624B2

Procedure details

12.8 g of 2-chlorodioxene (contains 6% of 2,2-dichlorodioxane) are added to a solution of 10.0 g (65.7 mmol) of 3-methyl-4-nitroaniline in 250 ml of acetonitrile, and the mixture is stirred at 80° C. for 66 hours. The reaction solution is cooled to room temperature, 42.8 g (131 mmol) of caesium carbonate are added, and the mixture is stirred at room temperature for 18 hours. The reaction mixture is filtered, the residue is washed well with acetonitrile, and the filtrate is evaporated. The residue is recrystallised from a little acetonitrile, giving 12.8 g (83%) of 4-(3-methyl-4-nitrophenyl)morpholin-3-one as yellowish solid. ESI 236. 1H-NMR (d6-DMSO): δ=2.54 (s; 2H), δ=3.82 (t, J=5 Hz; 2H), 4.00 (t, J=5 Hz; 2H), 4.25 (s; 2H), 7.57 (m; 2H), 8.04 (d, J.=8 Hz; 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
caesium carbonate
Quantity
42.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[CH2:7][O:6][CH2:5][CH2:4][O:3]1.[CH3:9][C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[NH2:13].C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[CH3:9][C:10]1[CH:11]=[C:12]([N:13]2[CH2:2][CH2:7][O:6][CH2:5][C:4]2=[O:3])[CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(OCCOC1)Cl
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C(N)C=CC1[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
caesium carbonate
Quantity
42.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 66 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the residue is washed well with acetonitrile
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from a little acetonitrile

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1C(COCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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